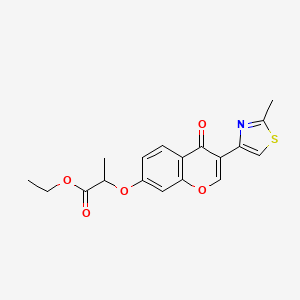

ethyl 2-((3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 2-((3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)propanoate” is a chemical compound with the linear formula C19H16F3NO5S . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Molecular Structure Analysis

The compound has a molecular weight of 427.402 . It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Physical And Chemical Properties Analysis

The compound is part of the thiazole family, which is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of this compound are not provided in the search results.

Scientific Research Applications

Synthesis and Reactivity

Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates have been studied for their reactivity with S-methylisothiosemicarbazide hydroiodide. In specific conditions, these compounds form 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones or 6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2Н,4Н)-diones, depending on the solvent used (Vetyugova et al., 2018).

Applications in Detection and Imaging

A derivative of ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoate, known as COPYR, has been synthesized and used as a highly sensitive probe for detecting Cr3+ ions. Its application in living cells has been demonstrated, making it a valuable tool for biological and chemical sensing applications (Mani et al., 2018).

Multicomponent Synthesis Approach

The compound has been involved in a multicomponent protocol for the synthesis of substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates. This approach emphasizes the use of readily available materials, mild reaction conditions, and atom economy, making it an efficient method for synthesizing these derivatives (Komogortsev et al., 2022).

Facilitating Solvent-Free Synthesis

In the synthesis of chromeno[2,3-d]pyrimidinone derivatives, the compound has been used with pentafluorophenylammonium triflate (PFPAT) as a catalyst. This method offers high yields, cleaner reactions, and greener conditions, making it an environmentally friendly approach to synthesizing these derivatives (Ghashang et al., 2013).

Safety and Hazards

properties

IUPAC Name |

ethyl 2-[3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl]oxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S/c1-4-22-18(21)10(2)24-12-5-6-13-16(7-12)23-8-14(17(13)20)15-9-25-11(3)19-15/h5-10H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUOUHMDMDJDFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CSC(=N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2405832.png)

![N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2405834.png)

![(4-Ethoxyphenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405842.png)

![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B2405843.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2405852.png)